Peuarenin
Description
Peuarenin (systematic name: 6,7-dihydro-8,8-dimethyl-6,7-bis(1,2-epoxyethyl-1-methylpropylcarbonyloxy)-2H,8H-pyrano[3,2-g][1]benzopyran-2-one) is a naturally occurring coumarin derivative isolated from Peucedanum species (Apiaceae family) . Key physicochemical properties include:
- Physical state: Colorless crystals (ethanol/petroleum ether)
- Melting point: 191–193°C
- Boiling point: 63°C (ethanol)
- Refractive index: 0.5112 (chloroform)
- Spectral data: ¹H-NMR: Complex signals indicative of epoxyethyl, methylpropylcarbonyloxy, and pyrano-benzopyranone moieties. IR: Bands at 1740 cm⁻¹ (ester C=O) and 1260 cm⁻¹ (epoxide C-O) .
Properties
Molecular Formula |
C24H26O9 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[3-(2,3-dimethyloxirane-2-carbonyl)oxy-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] 2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C24H26O9/c1-11-23(5,31-11)20(26)29-18-14-9-13-7-8-17(25)28-15(13)10-16(14)33-22(3,4)19(18)30-21(27)24(6)12(2)32-24/h7-12,18-19H,1-6H3 |
InChI Key |
XVGNCXGTKQLGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)(C)C(=O)OC2C(C(OC3=C2C=C4C=CC(=O)OC4=C3)(C)C)OC(=O)C5(C(O5)C)C |
Synonyms |
peuarenine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Key Substituents | Melting Point (°C) | Bioactivity (Hypothetical) |
|---|---|---|---|---|
| Peuarenin | Pyrano-benzopyranone | Epoxyethyl, methylpropylcarbonyloxy | 191–193 | Underexplored |
| Coumarin | Benzopyrone | None (parent structure) | 68–71 | Anticoagulant, fragrance |
| Elliotinol | Triterpenoid | Hydroxyl, methyl groups | 101–103 | Antimicrobial, anti-inflammatory |
| Daturataturin A | Steroidal alkaloid | Amine, hydroxyl | N/A | Neuroprotective |
Sources :
Key Observations:
Core Structure: this compound’s pyrano-benzopyranone scaffold differs from coumarin’s simpler benzopyrone core.
Functional Groups: this compound’s epoxyethyl groups are rare in natural coumarins. These groups may confer reactivity (e.g., nucleophilic ring-opening), altering metabolic stability compared to non-epoxidized analogues like coumarin .
Spectral Signatures: this compound’s ¹H-NMR shows distinct epoxy proton signals (δ 3.1–3.4 ppm) absent in coumarin. IR spectra further differentiate esters (1740 cm⁻¹) from triterpenoid alcohols (3400 cm⁻¹ in Elliotinol) .
Bioactivity Considerations
- Antimicrobial Potential: Coumarins and triterpenoids (e.g., Elliotinol) exhibit antimicrobial properties. This compound’s lipophilic substituents may enhance penetration into microbial membranes .
- Cytotoxicity : Epoxy groups in this compound could interact with cellular nucleophiles (e.g., glutathione), similar to epoxide-containing drugs like Taxol, though toxicity profiles may vary significantly .
Challenges in Predicting Bioactivity
As noted in , structural similarity (Tanimoto coefficient ≥0.85) only weakly correlates with shared bioactivity (30% likelihood). For instance:
- Coumarin vs. Warfarin : Despite structural similarity, Warfarin’s anticoagulant activity is absent in unmodified coumarin, underscoring the role of specific substituents .
- This compound vs. Synthetic Epoxycoumarins : Artificial analogues with similar epoxides show divergent activities (e.g., pro-drug activation vs. direct cytotoxicity), highlighting the need for empirical testing .
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